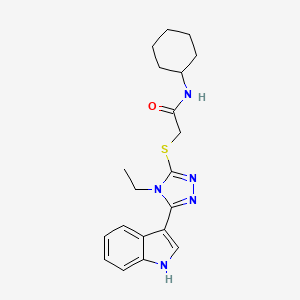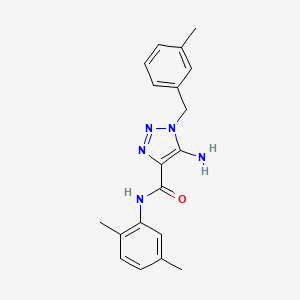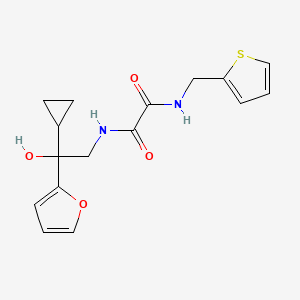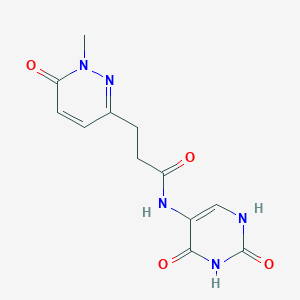![molecular formula C21H18BrN5O2 B2547265 N-(4-bromophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 894996-45-3](/img/structure/B2547265.png)
N-(4-bromophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-bromophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide" is a derivative of antipyrine and pyrazolo[3,4-d]pyrimidine, which are classes of compounds known for their pharmaceutical relevance. Although the specific compound is not directly studied in the provided papers, the papers do discuss closely related structures and their biological activities, which can provide insights into the potential properties and applications of the compound .
Synthesis Analysis
The synthesis of antipyrine derivatives, such as those reported in paper , typically involves the formation of the pyrazolone core followed by the introduction of various substituents at the phenyl ring. The synthesis is carried out under controlled conditions to yield the desired products with good purity and yield. The compounds are then characterized spectroscopically to confirm their structures.
Molecular Structure Analysis
The molecular structure of antipyrine derivatives is characterized by the presence of a pyrazolone core with various substituents that can influence the molecule's overall geometry and intermolecular interactions. X-ray crystallography, as discussed in paper , reveals that these compounds can crystallize in specific space groups and exhibit hydrogen bonding and π-interactions, which are crucial for the stability of the crystal packing.
Chemical Reactions Analysis
The reactivity of such compounds is often explored through computational methods, as seen in paper , where Density Functional Theory (DFT) calculations are used to analyze the electronic structure. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity of a molecule. A small gap suggests a higher chemical reactivity, which is essential for understanding the molecule's behavior in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of antipyrine derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and biological activity. For instance, the intermolecular interactions, as described in paper , play a significant role in determining the solid-state properties of these compounds. Additionally, the electronic structure analysis provided in paper offers insights into the physicochemical parameters that are important for the molecule's interaction with biological targets.
Relevant Case Studies
While the specific compound is not directly studied, related compounds have been evaluated for their biological activities. For example, paper discusses pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), which is an early biomarker of neuroinflammatory processes. These studies involve the synthesis of derivatives, their in vitro biological evaluation, radiolabeling, and in vivo PET imaging to assess their potential as biomarkers.
科学的研究の応用
Synthesis and Characterization
Research efforts have been centered on the synthesis of novel polyheterocyclic ring systems and heterocycles incorporating the pyrazolo[3,4-d]pyrimidine moiety, demonstrating the versatility and potential utility of these compounds in various scientific applications. For instance, Abdel‐Latif et al. (2019) explored the synthesis of new polyheterocyclic ring systems derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, showcasing the potential of these compounds in constructing complex molecular architectures with potential biological activities Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019. Similarly, Rahmouni et al. (2014) focused on synthesizing novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, highlighting the chemical diversity and synthetic accessibility of these compounds Rahmouni, Anis Romdhane, Abderrahim Ben Said, V. Guérineau, D. Touboul, & H. Jannet, 2014.
Potential Biological Activities
The synthesized pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for various biological activities, including antimicrobial and antitumor activities. Bondock et al. (2008) investigated the antimicrobial activity of heterocycles incorporating the antipyrine moiety, revealing that some compounds exhibit promising antimicrobial properties Bondock, Ramy Rabie, Hassan A Etman, & Ahmed A Fadda, 2008. Additionally, El-Morsy et al. (2017) conducted in vitro antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives against the human breast adenocarcinoma cell line MCF7, identifying compounds with mild to moderate activity El-Morsy, Mohamed El-Sayed, & Hamada S. Abulkhair, 2017.
特性
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O2/c1-13-4-3-5-18(14(13)2)27-20-17(10-24-27)21(29)26(12-23-20)11-19(28)25-16-8-6-15(22)7-9-16/h3-10,12H,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOGPNLSDHHBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547187.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2547191.png)
![N-(3-methoxypropyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2547192.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2547194.png)



![(1S,3R)-3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2547200.png)
![2-benzyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2547202.png)
